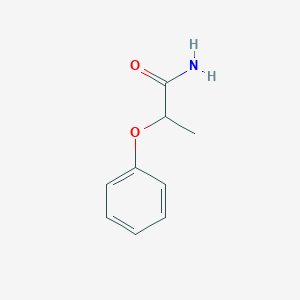

2-Phenoxypropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCDHBXLDURTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405030 | |

| Record name | 2-phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13532-52-0 | |

| Record name | 2-phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-Phenoxypropanamide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of 2-Phenoxypropanamide

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of 2-phenoxypropionic acid via a Williamson ether synthesis. The second step is the amidation of the resulting carboxylic acid.

Step 1: Synthesis of 2-Phenoxypropionic Acid

This procedure involves the reaction of phenol with 2-bromopropionic acid in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

-

Addition of Phenol: To this solution, add phenol (9.4 g, 0.1 mol).

-

Addition of 2-Bromopropionic Acid: Slowly add 2-bromopropionic acid (15.3 g, 0.1 mol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4 hours.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of approximately 2 is reached, leading to the precipitation of the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture to yield pure 2-phenoxypropionic acid.

Step 2: Amidation of 2-Phenoxypropionic Acid

The conversion of 2-phenoxypropionic acid to this compound can be achieved via the formation of an acyl chloride intermediate followed by reaction with ammonia.

Experimental Protocol:

-

Acyl Chloride Formation: In a fume hood, suspend 2-phenoxypropionic acid (16.6 g, 0.1 mol) in an anhydrous solvent such as dichloromethane (100 mL) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases. Add thionyl chloride (13.1 g, 0.11 mol) dropwise at room temperature.

-

Reaction: Gently reflux the mixture for 2 hours. The reaction can be monitored for the cessation of HCl and SO₂ evolution.

-

Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the resulting crude 2-phenoxypropionyl chloride in an anhydrous solvent like diethyl ether (100 mL) and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

-

Isolation: A white precipitate of this compound will form. Collect the solid by filtration, wash with cold water and a small amount of cold diethyl ether to remove any unreacted starting material and byproducts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure this compound.

Characterization Data

As previously stated, specific experimental characterization data for this compound is not available in the cited literature. For illustrative purposes, the characterization data for the structurally similar compound, 2-phenoxyacetamide, is provided below. It is crucial to note that these values are for a different molecule and should be used as a general reference only.

Table 1: Physicochemical and Spectroscopic Data for 2-Phenoxyacetamide

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Melting Point | 98-101 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 5.50 (br s, 2H, NH₂), 4.55 (s, 2H, OCH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 171.5 (C=O), 157.8 (Ar-C-O), 129.5 (Ar-CH), 121.8 (Ar-CH), 114.8 (Ar-CH), 67.2 (OCH₂) |

| IR (KBr, cm⁻¹) | 3380, 3180 (N-H stretch), 1660 (C=O stretch, Amide I), 1600, 1495 (C=C aromatic stretch), 1240 (C-O stretch) |

| Mass Spectrum (m/z) | 151 (M+), 107, 94, 77, 65, 51 |

Visualizations

The following diagrams illustrate the proposed synthetic workflow and key chemical transformations.

Navigating the Bioactive Potential of the Phenoxypropanamide Scaffold: A Technical Overview

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of small molecules containing the phenoxypropanamide core structure. By examining the activities of structurally similar compounds, we can infer potential therapeutic avenues and guide future research directions for 2-Phenoxypropanamide. The following sections detail the known biological activities of 2-phenoxyacetamide derivatives, present quantitative data, outline experimental protocols, and visualize key signaling pathways.

Potential Biological Activities of the Phenoxyacetamide Core

Derivatives of the 2-phenoxyacetamide scaffold have demonstrated a range of biological activities, suggesting that this chemical motif is a promising starting point for the development of novel therapeutic agents. The primary activities identified in the literature include enzyme inhibition, anticancer effects, and anti-inflammatory and analgesic properties.

Monoamine Oxidase (MAO) Inhibition

A significant area of investigation for 2-phenoxyacetamide analogs has been their ability to inhibit monoamine oxidases (MAOs). MAOs are enzymes crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. Several 2-phenoxyacetamide derivatives have been identified as potent and selective inhibitors of both MAO-A and MAO-B.

Anticancer Activity

The phenoxyacetamide scaffold has also been explored for its potential in oncology. Derivatives have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis through the inhibition of Poly (ADP-ribose) polymerase (PARP) and the inhibition of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in tumor survival and angiogenesis.

Anti-inflammatory and Analgesic Activities

Furthermore, certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been evaluated for their anti-inflammatory and analgesic properties. These findings suggest a potential role for this scaffold in the development of new treatments for pain and inflammation.

Quantitative Bioactivity Data

The following table summarizes the reported quantitative data for the biological activity of various 2-phenoxyacetamide derivatives.

| Compound ID | Target | Assay | Cell Line | Activity (IC50) | Reference |

| Compound 12 | MAO-A | Enzyme Inhibition | - | 0.018 µM | [1][2] |

| Compound 21 | MAO-A | Enzyme Inhibition | - | 0.018 µM | [1][2] |

| Compound 21 | MAO-B | Enzyme Inhibition | - | 0.07 µM | [1][2] |

| Compound I | - | Cytotoxicity (MTT) | HepG2 | 1.43 µM | [3] |

| Compound I | - | Cytotoxicity (MTT) | MCF-7 | > 10 µM | [3] |

| Compound II | - | Cytotoxicity (MTT) | HepG2 | 6.52 µM | [3] |

| 5-Fluorouracil | - | Cytotoxicity (MTT) | HepG2 | 5.32 µM | [3] |

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of 2-phenoxyacetamide derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of compounds against MAO-A and MAO-B is determined using a fluorometric assay. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine).

General Procedure:

-

Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound in a phosphate buffer (pH 7.4) at 37°C.

-

The enzymatic reaction is initiated by the addition of a substrate (e.g., p-tyramine) and a probe that fluoresces in the presence of H₂O₂ (e.g., Amplex Red) along with horseradish peroxidase.

-

The fluorescence is monitored over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

General Procedure:

-

Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

-

The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with HCl).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

General Procedure:

-

Rodents (typically rats or mice) are administered the test compound or a vehicle control, usually orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the hind paw to induce localized inflammation and edema.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Hot Plate Test (Analgesic)

The hot plate test is a common method for assessing the central analgesic activity of drugs.

General Procedure:

-

The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals (usually mice) are placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paws or jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

The animals are then treated with the test compound or a control, and the latency to the pain response is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

An increase in the reaction time is indicative of an analgesic effect.

Signaling Pathways and Mechanisms of Action

The biological activities of 2-phenoxyacetamide derivatives can be attributed to their interaction with specific cellular signaling pathways. The following diagrams illustrate the key pathways implicated in their observed effects.

References

An In-depth Technical Guide to the Exploration of 2-Phenoxypropanamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-phenoxypropanamide derivatives and their analogues, focusing on their synthesis, biological activities, and mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry and agrochemistry due to its diverse pharmacological and herbicidal properties. This document details the structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and the underlying signaling pathways associated with their activity.

Core Structures and Therapeutic Potential

This compound derivatives are characterized by a central propanamide backbone linked to a phenoxy group. Modifications of this core structure, particularly on the phenyl ring and the amide moiety, have led to the development of compounds with a wide range of biological activities. The primary areas of investigation for these derivatives include anticonvulsant, herbicidal, anti-inflammatory, and anticancer applications.

A notable analogue in this class is Safinamide , an approved anti-Parkinson's disease drug. Safinamide's multifaceted mechanism of action, which includes reversible monoamine oxidase B (MAO-B) inhibition and modulation of voltage-gated sodium and calcium channels, highlights the therapeutic potential of this chemical scaffold.[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and their analogues can be achieved through various synthetic routes. A common strategy involves the reaction of a substituted phenol with a 2-halopropanamide or the amidation of a 2-phenoxypropionic acid.

General Synthesis of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

A versatile method for synthesizing 2-phenoxyacetamide derivatives, which are close analogues of 2-phenoxypropanamides, is the Leuckart synthetic pathway. This can be adapted for propanamide synthesis. The general scheme involves the reaction of a substituted phenol with chloroacetyl chloride to form a 2-chloro-1-(substituted phenoxy)ethan-1-one intermediate, which is then reacted with an appropriate amine.

Experimental Protocol: Synthesis of 2-(4-nitrophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide (A representative analogue)

-

Step 1: Synthesis of 2-chloro-1-(4-nitrophenoxy)ethan-1-one. A solution of 4-nitrophenol (0.1 mol) in dry acetone (100 mL) is treated with anhydrous potassium carbonate (0.15 mol). Chloroacetyl chloride (0.11 mol) is added dropwise with stirring at 0-5 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the residue is treated with crushed ice. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

-

Step 2: Synthesis of the final compound. The intermediate from Step 1 (0.05 mol) is dissolved in a suitable solvent, and 1-(4-chlorophenyl)ethan-1-amine (0.05 mol) is added. The mixture is refluxed for 8 hours. After cooling, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed, and recrystallized to yield the final product.[3]

Solid-Phase Synthesis of Safinamide Analogues

Solid-phase synthesis offers an efficient method for generating libraries of analogues for SAR studies. For safinamide analogues, an (S)-α-amino acid can be anchored to a resin, followed by reductive amination with a substituted benzaldehyde and subsequent cleavage from the resin.

Experimental Protocol: Solid-Phase Synthesis of (S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}alaninamide

-

Resin Loading: Fmoc-L-alanine is attached to a Wang resin using a standard coupling agent like DIC/HOBt in DMF.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.

-

Reductive Amination: The free amine on the resin is reacted with 4-((3-fluorobenzyl)oxy)benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride in a solution of 1% acetic acid in DMF.

-

Cleavage: The final compound is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane. The crude product is then purified by preparative HPLC.

Biological Activities and Quantitative Data

Anticonvulsant Activity

Several this compound analogues have demonstrated significant anticonvulsant properties. The primary screening models for this activity are the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests in rodents. Neurotoxicity is often assessed using the rotarod test.

Table 1: Anticonvulsant Activity of Representative this compound Analogues

| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | 6 Hz ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) (MES) | Reference |

| Compound 5 | 48.0 | - | 45.2 (32 mA) | >300 | >6.25 | [4] |

| Compound 14 | 49.6 | 67.4 | 31.3 (32 mA) | - | - | [5] |

| Compound 5i | 7.3 | - | - | 402.3 | 55.1 | |

| Safinamide | 4.1 | - | - | - | - | [4] |

| (R)-AS-1 | 10.4-23.7 | - | >500 | >31.8 | - | [4] |

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; i.p.: intraperitoneal; scPTZ: subcutaneous pentylenetetrazole.

Herbicidal Activity

Certain this compound derivatives exhibit potent herbicidal activity, particularly against grassy weeds. Their mode of action can be through the inhibition of acetyl-CoA carboxylase (ACCase) or by acting as synthetic auxins.

Table 2: Herbicidal Activity of Representative this compound Derivatives

| Compound | Target Weed | Activity | Reference |

| Metamifop Analogue 1 | Echinochloa crus-galli | >90% inhibition at 187.5 g ha⁻¹ | |

| Metamifop Analogue 2 | Digitaria sanguinalis | >90% inhibition at 187.5 g ha⁻¹ | |

| QPP-I-6 | Echinochloa crusgalli, Digitaria sanguinalis, Spartina alterniflora, Eleusine indica, Pennisetum alopecuroides | >90% inhibition at 187.5 g ha⁻¹ | |

| Compound 1m | Digitaria sanguinalis, Echinochloa crus-galli | IC₅₀ = 6.8 and 6.5 g/hm² | |

| Compound 1r | Digitaria sanguinalis, Echinochloa crus-galli | IC₅₀ = 7.4 and 6.0 g/hm² |

IC₅₀: Half maximal inhibitory concentration.

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that some 2-phenoxyacetamide derivatives, structurally similar to 2-phenoxypropanamides, possess anti-inflammatory and anticancer activities. For instance, certain derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes and have exhibited cytotoxicity against cancer cell lines like MCF-7 (breast cancer).[3]

Table 3: In Vitro Anti-inflammatory and Anticancer Activity of a Representative 2-Phenoxyacetamide Derivative (Compound 3c)

| Activity | Cell Line/Assay | IC₅₀ (µM) | Reference |

| Anticancer | MCF-7 | Not specified | [3] |

| Anticancer | SK-N-SH | Not specified | [3] |

| Anti-inflammatory | COX-2 Inhibition | Not specified | [3] |

IC₅₀: Half maximal inhibitory concentration.

Experimental Protocols for Biological Evaluation

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

-

Animals: Male albino mice (20-25 g).

-

Procedure:

-

Administer the test compound or vehicle intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The ED₅₀ is calculated using probit analysis.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

-

Animals: Male albino mice (18-22 g).

-

Procedure:

-

Administer the test compound or vehicle i.p.

-

After a specified time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute period.

-

Protection is defined as the absence of clonic seizures.

-

The ED₅₀ is determined.

-

Rotarod Test for Neurotoxicity

This test assesses motor coordination and potential neurological deficits.

-

Animals: Male albino mice (20-25 g).

-

Procedure:

-

Train the mice to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three consecutive trials.

-

On the test day, administer the test compound or vehicle i.p.

-

At various time points after administration, place the mice on the rotarod and measure the time they are able to maintain their balance.

-

Neurotoxicity is indicated by the inability of the mouse to remain on the rod for the predetermined time.

-

The TD₅₀ is calculated.[3]

-

Acetyl-CoA Carboxylase (ACCase) Activity Assay

This assay measures the inhibition of ACCase, a key enzyme in fatty acid synthesis.

-

Enzyme Source: Partially purified ACCase from a susceptible plant species (e.g., maize seedlings).

-

Procedure:

-

The assay mixture contains the enzyme, acetyl-CoA, ATP, magnesium chloride, and sodium bicarbonate in a suitable buffer.

-

The reaction is initiated by the addition of the enzyme.

-

The activity of ACCase is determined by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

-

To test for inhibition, the enzyme is pre-incubated with the test compound before initiating the reaction.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Anticonvulsant Mechanism of Action: The Case of Safinamide

Safinamide exerts its anticonvulsant and anti-Parkinsonian effects through a multimodal mechanism. This involves the selective and reversible inhibition of MAO-B, which increases dopamine levels in the brain. Additionally, it blocks voltage-gated sodium and calcium channels and inhibits the release of glutamate. This dual action on both dopaminergic and glutamatergic systems contributes to its therapeutic efficacy and neuroprotective properties.[1][2][6][7][8]

Caption: Mechanism of action of Safinamide.

Herbicidal Mechanism of Action: Auxin Mimicry

Some 2-phenoxypropionic acid derivatives act as synthetic auxins. They bind to auxin receptors, such as TIR1, leading to the degradation of Aux/IAA transcriptional repressors. This results in the uncontrolled expression of auxin-responsive genes, causing abnormal growth and ultimately plant death.

Caption: Auxin mimicry mechanism of herbicidal 2-phenoxypropanamides.

Herbicidal Mechanism of Action: ACCase Inhibition

Aryloxyphenoxypropionate herbicides, including some this compound analogues, inhibit the ACCase enzyme, which is crucial for fatty acid biosynthesis in grasses. This leads to a depletion of lipids, which are essential for cell membrane integrity and function, ultimately causing cell death and plant necrosis.

Caption: ACCase inhibition mechanism of herbicidal 2-phenoxypropanamides.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic and agrochemical agents. The diverse biological activities observed for this class of compounds underscore the importance of continued exploration of their structure-activity relationships. Future research should focus on the design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular targets and signaling pathways will be crucial for the rational design of next-generation this compound derivatives for a variety of applications. The exploration of less-studied biological activities, such as antimicrobial and antiviral effects, could also open new avenues for this promising class of compounds.

References

- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data of 2-Phenoxypropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Phenoxypropanamide, a molecule of interest in various research and development sectors. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural components and comparison with analogous compounds. The information herein serves as a valuable reference for the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t | 2H | Ar-H (meta) |

| ~7.00 | t | 1H | Ar-H (para) |

| ~6.90 | d | 2H | Ar-H (ortho) |

| ~6.50 | br s | 1H | -NH₂ |

| ~4.60 | q | 1H | -CH- |

| ~1.60 | d | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Amide) |

| ~158 | Ar-C (ipso, attached to O) |

| ~130 | Ar-CH (meta) |

| ~122 | Ar-CH (para) |

| ~115 | Ar-CH (ortho) |

| ~75 | -CH- |

| ~18 | -CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3180 | Strong, Broad | N-H Stretch | Primary Amide |

| 3070 - 3010 | Medium | C-H Stretch | Aromatic |

| 2980 - 2960 | Medium | C-H Stretch | Alkyl |

| ~1650 | Strong | C=O Stretch | Amide I Band |

| 1600, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1550 | Medium | N-H Bend | Amide II Band |

| 1260 - 1200 | Strong | C-O Stretch | Aryl Ether |

| ~1100 | Strong | C-N Stretch | Amide |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment Ion | Notes |

| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₅O₂]⁺ | Loss of propanamide radical |

| 94 | [C₆H₆O]⁺ | Phenol radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 72 | [C₃H₆NO]⁺ | Propanamide fragment |

| 44 | [CH₂=C(O)NH₂]⁺ | McLafferty rearrangement product |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

-

Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Important parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum (of air or the ATR crystal) is first collected. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The solid sample can be introduced into the mass spectrometer via a direct insertion probe or after being dissolved in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Electron Impact (EI) is a common ionization technique for volatile and thermally stable compounds. For less stable molecules, softer ionization techniques like ESI or Chemical Ionization (CI) can be used.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Phenoxypropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropanamide is a chemical compound featuring a phenoxy group and a propanamide functional group. Understanding its solubility and stability is crucial for a wide range of applications, including in the fields of medicinal chemistry, materials science, and agrochemicals. This guide offers a theoretical assessment of its physicochemical properties and details the standard experimental procedures for their empirical determination.

Predicted Solubility Profile

The solubility of a compound is determined by its polarity and the intermolecular forces it can form with a solvent. Based on the structure of this compound, which contains both a polar amide group capable of hydrogen bonding and a nonpolar phenyl ring, its solubility is expected to vary significantly across different solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amide group can form hydrogen bonds with protic solvents. However, the nonpolar phenoxy and propyl groups will limit solubility, especially in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can accept hydrogen bonds from the amide N-H and have dipole-dipole interactions, while also being able to solvate the nonpolar parts of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule due to the amide group will likely make it poorly soluble in nonpolar solvents. |

Predicted Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the amide bond. Amide hydrolysis is the most probable degradation pathway, which can be catalyzed by both acid and base.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (pH < 4) | Unstable | Phenoxypropanoic acid and ammonia (or corresponding ammonium salt). |

| Neutral (pH 6-8) | Generally Stable | Minimal degradation expected at room temperature. |

| Basic (pH > 9) | Unstable | Phenoxypropanoate salt and ammonia. |

| Elevated Temperature | Potentially Unstable | Accelerated hydrolysis, especially in the presence of acid or base. |

| Light (Photostability) | Likely Stable | The chromophores in the molecule are not typically susceptible to degradation by common laboratory light sources, but specific photostability studies are recommended. |

The primary degradation pathway is expected to be the hydrolysis of the amide bond, yielding phenoxypropanoic acid and ammonia.

Experimental Protocols

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove the undissolved solid, yielding a saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or gravimetric analysis after solvent evaporation.

Stability Assessment

Forced degradation studies are performed to understand the stability of a compound under various stress conditions.

Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation (stability) testing.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in various media, including acidic, basic, and neutral aqueous solutions, as well as in the presence of an oxidizing agent. Solid samples are also subjected to thermal and photolytic stress.

-

Stress Conditions: The samples are exposed to a range of stress conditions as outlined in the ICH guidelines (e.g., ICH Q1A(R2)). This includes exposure to acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidizing agents (e.g., 3% H₂O₂), elevated temperatures, and light.

-

Time-Point Analysis: Aliquots of the stressed samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analytical Method: A stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector, is used to separate the parent compound from any degradation products.

-

Data Analysis: The percentage of the remaining parent compound and the formation of degradation products are quantified over time to determine the degradation rate and pathway.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust theoretical framework for its expected solubility and stability. The provided experimental protocols offer a clear path for researchers to empirically determine these crucial physicochemical properties. It is anticipated that this compound will exhibit moderate polarity, with its stability being primarily influenced by pH and temperature due to the potential for amide hydrolysis. The generation of empirical data through the outlined methodologies is strongly recommended for any application involving this compound.

Theoretical Modeling of 2-Phenoxypropanamide Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenoxypropanamide and its analogues are scaffolds of significant interest in medicinal chemistry. Their structural motifs allow for a variety of interactions with biological macromolecules, making them promising candidates for drug discovery. Theoretical modeling plays a pivotal role in elucidating these interactions at an atomic level, providing insights that guide the rational design of more potent and selective molecules. This guide provides an in-depth overview of the computational methodologies used to model the interactions of this compound-like molecules, focusing on a case study involving a phenylpropanoic acid derivative and its interaction with PPARα.

Core Concepts in Theoretical Modeling

The theoretical modeling of small molecule-protein interactions typically involves a multi-step computational workflow. This process begins with the preparation of the molecular structures, proceeds to predicting their binding mode through molecular docking, and is often followed by molecular dynamics simulations to assess the stability of the predicted complex.

Signaling Pathway of the Target: PPARα

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in lipid metabolism and inflammation.[1] Understanding its signaling pathway is essential for contextualizing the effects of a potential ligand. Upon binding to an agonist, PPARα undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1][2] This binding initiates the transcription of genes involved in fatty acid oxidation and lipid transport, ultimately leading to a reduction in triglyceride levels.[1]

Experimental Protocols

The following sections detail the methodologies for the key computational experiments in modeling the interaction between a this compound analogue and PPARα.

Homology Modeling of the Receptor

In cases where the crystal structure of the target protein is unavailable, homology modeling can be used to generate a 3D model. This involves using the amino acid sequence of the target protein and a related homologous protein with a known 3D structure as a template.

Protocol:

-

Template Selection: The amino acid sequence of the target PPARα is submitted to a BLAST search against the Protein Data Bank (PDB) to identify suitable templates with high sequence identity.

-

Sequence Alignment: The target sequence is aligned with the template sequence using tools like ClustalW.

-

Model Building: A 3D model of the target protein is generated using software like SWISS-MODEL or Modeller, which constructs the model based on the alignment with the template structure.[3][4][5][6][7]

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plots to ensure that the stereochemical parameters are within acceptable limits.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode and for virtual screening of compound libraries.

Protocol:

-

Receptor and Ligand Preparation: The 3D structure of PPARα is prepared by removing water molecules, adding polar hydrogens, and assigning charges. The this compound analogue is prepared by generating its 3D coordinates and assigning appropriate atom types and charges.

-

Grid Generation: A grid box is defined around the active site of PPARα to specify the search space for the docking algorithm.

-

Docking Simulation: Docking is performed using software such as AutoDock Vina. The Lamarckian Genetic Algorithm is commonly employed to explore the conformational space of the ligand within the active site.[8]

-

Pose Analysis: The resulting docking poses are clustered and ranked based on their predicted binding affinities (scoring functions). The pose with the lowest binding energy is typically considered the most likely binding mode.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the intermolecular interactions.

Protocol:

-

System Preparation: The docked protein-ligand complex is placed in a periodic box of solvent (e.g., water) and neutralized with ions.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

Production Run: A production MD simulation is run for a specified period (e.g., 100 ns) to generate a trajectory of the complex's motion.

-

Trajectory Analysis: The trajectory is analyzed to calculate various parameters, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), to assess the stability and flexibility of the complex.[9][10][11][12]

Data Presentation

Quantitative data from theoretical modeling studies are best presented in structured tables for clear comparison and interpretation.

Molecular Docking Results

The following table summarizes the predicted binding affinities and key interactions of a this compound analogue with PPARα.

| Compound | Docking Score (kcal/mol) | Interacting Residues | Interaction Type | Distance (Å) |

| Analogue (KCL) | -9.8 | TYR314, TYR464 | Hydrogen Bond | 2.1, 2.3 |

| ILE272 | Hydrophobic | 3.5 | ||

| CYS275 | Hydrophobic | 3.8 | ||

| Reference Agonist | -10.5 | TYR314, HIS440, TYR464 | Hydrogen Bond | 2.0, 2.2, 2.4 |

| ILE317 | Hydrophobic | 3.6 |

Note: The data presented here are representative and based on findings for a phenylpropanoic acid derivative (KCL) interacting with PPARα.

Molecular Dynamics Simulation Analysis

The stability of the protein-ligand complex during the MD simulation can be quantified by RMSD and RMSF values.

| Complex | Average RMSD (Å) | RMSD Fluctuation (Å) | Key Flexible Regions (Residues) | Average RMSF of Flexible Regions (Å) |

| PPARα - Analogue | 1.8 | ± 0.3 | 270-280 (Loop region) | 2.5 |

| Apo-PPARα | 2.5 | ± 0.6 | 270-280, 440-450 | 3.1 |

Conclusion

Theoretical modeling provides a powerful framework for understanding the interactions of this compound and its analogues with biological targets. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, it is possible to predict binding modes, estimate binding affinities, and assess the stability of protein-ligand complexes. The insights gained from these computational studies are invaluable for the structure-based design of new and improved therapeutic agents. The case study of a phenylpropanoic acid derivative with PPARα demonstrates a clear workflow and highlights the level of detail that can be achieved, providing a solid foundation for future research into the interactions of this compound-based compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. SWISS-MODEL [swissmodel.expasy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. RMSD, RMSF Analysis Service - CD ComputaBio [computabio.com]

- 10. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]

- 11. userguide.mdanalysis.org [userguide.mdanalysis.org]

- 12. researchgate.net [researchgate.net]

Phenoxypropanamide Compounds: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: Phenoxypropanamide derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research on phenoxypropanamide compounds, focusing on their synthesis, therapeutic potential, and the structural determinants of their activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthesis of Phenoxypropanamide Scaffolds

The synthesis of phenoxypropanamide derivatives typically involves the coupling of a substituted phenoxypropanoic acid with a desired amine, or alternatively, the reaction of a phenoxyacetyl halide with an appropriate amine, followed by alkylation. A general synthetic scheme is outlined below.

A common route to synthesize the phenoxypropanoic acid precursor involves the Williamson ether synthesis, where a substituted phenol is reacted with an alpha-haloester, such as ethyl 2-bromopropionate, in the presence of a base like potassium carbonate. The resulting ester is then hydrolyzed to the corresponding carboxylic acid. The subsequent amide formation can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a coupling catalyst like 4-dimethylaminopyridine (DMAP).

Alternatively, the phenoxypropanoic acid can be converted to its more reactive acid chloride using thionyl chloride or oxalyl chloride, which then readily reacts with the desired amine to form the final phenoxypropanamide product.

General synthetic workflow for phenoxypropanamide derivatives.

Biological Activities and Therapeutic Potential

Phenoxypropanamide derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Structurally related compounds, such as 1,3-bis(aryloxy)propan-2-amines, have shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action is suggested to be bactericidal, with potential molecular targets including the cell division protein FtsZ, the quinolone resistance protein NorA, and the enoyl-[acyl-carrier-protein] reductase FabI.[1]

| Compound Class | Organism | Activity | Reference |

| 1,3-bis(aryloxy)propan-2-amines | Staphylococcus aureus (including MRSA) | MIC in the low micromolar range | [1] |

Anticancer Activity

While direct studies on phenoxypropanamides are limited, related phenoxyacetamide derivatives have exhibited anticancer properties. For instance, certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been evaluated for their activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[2] Compounds bearing halogen substituents on the aromatic ring were found to favor anticancer activity.[2]

| Compound | Cell Line | IC50 | Reference |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7, SK-N-SH | Data not specified in abstract | [2] |

Anti-inflammatory and Analgesic Activity

The same series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives that showed anticancer potential also demonstrated anti-inflammatory and analgesic activities.[2] The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was highlighted for its combined anticancer, anti-inflammatory, and analgesic properties.[2]

Experimental Protocols

Synthesis of 1,3-bis(aryloxy)propan-2-amines

A representative synthetic protocol for the closely related 1,3-bis(aryloxy)propan-2-amines involves the amination of 1,3-diaryloxypropyl toluenesulfonate.[1]

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of the compounds can be evaluated using the broth microdilution method in 96-well microplates according to the Clinical and Laboratory Standards Institute (CLSI) protocol.[1]

-

Preparation of Compound Dilutions: The synthetic compounds are diluted in Mueller Hinton Broth (MHB) to a starting concentration. Serial dilutions are then performed to achieve a range of desired concentrations.

-

Preparation of Bacterial Inoculum: A bacterial suspension is prepared to a concentration of 10^5 CFU/ml.

-

Incubation: An equal volume of the bacterial suspension is added to each well containing the compound dilutions. The microplates are then incubated at 35°C for 24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visually inhibits bacterial growth.[1]

Workflow for MIC determination via broth microdilution.

Structure-Activity Relationships (SAR)

The biological activity of phenoxypropanamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

-

Antimicrobial Activity: For 1,3-bis(aryloxy)propan-2-amines, the specific substitution patterns on the aryl rings are crucial for their activity against Gram-positive bacteria.[1]

-

Anticancer and Anti-inflammatory Activity: In the case of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamides, the presence of halogens on the aromatic ring has been shown to be favorable for both anticancer and anti-inflammatory activities.[2]

Influence of substituents on biological activity.

Conclusion and Future Directions

Phenoxypropanamide and its closely related analogs represent a promising scaffold for the development of new therapeutic agents. The existing literature suggests their potential as antimicrobial, anticancer, and anti-inflammatory drugs. Future research should focus on the synthesis and biological evaluation of a broader range of phenoxypropanamide derivatives to establish a more comprehensive understanding of their structure-activity relationships. Elucidation of their precise mechanisms of action and signaling pathways will be crucial for their further development as clinical candidates. High-throughput screening of phenoxypropanamide libraries against various biological targets could unveil novel therapeutic applications for this versatile chemical class.

References

Identifying Novel Targets for 2-Phenoxypropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification of novel molecular targets for compounds based on the 2-Phenoxypropanamide scaffold. This document outlines the current understanding of known targets for structurally related compounds, details key experimental protocols for novel target deconvolution, and provides visualizations to clarify complex biological pathways and experimental workflows. The information presented herein is intended to empower researchers to design and execute robust target identification campaigns, ultimately accelerating the drug discovery and development process.

Known and Putative Targets of this compound and Related Compounds

The this compound core structure is found in a class of herbicides known as aryloxyphenoxypropionates (APPs or "fops"). The primary and most well-characterized target for this class of compounds is Acetyl-CoA carboxylase (ACCase) .[1][2][3]

ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4][5] In plants, particularly grasses, the inhibition of ACCase disrupts the production of lipids essential for cell membrane integrity and growth, leading to plant death.[3] The herbicidal activity of aryloxyphenoxypropionates is primarily attributed to the inhibition of the carboxyl-transferase (CT) domain of ACCase.[1][6]

It is important to note that ACCase also exists in two isoforms in mammals, ACC1 and ACC2, which are involved in fatty acid synthesis and oxidation, respectively.[7] These isoforms have emerged as therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[4][7] The potential for this compound derivatives to modulate human ACCase isoforms presents an avenue for drug development in these areas.

Beyond ACCase, the broader class of phenoxy herbicides, which includes compounds like 2,4-D, are known to act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants.[8] While the primary mechanism of aryloxyphenoxypropionates is distinct from that of synthetic auxins, the shared phenoxy moiety suggests that potential off-target effects or secondary mechanisms involving hormone signaling pathways could be explored.

Quantitative Data on Target Inhibition

The following table summarizes publicly available quantitative data on the inhibition of ACCase by representative aryloxyphenoxypropionate herbicides. It is important to note that these are structurally related compounds, and similar assays would be required to determine the specific activity of novel this compound derivatives.

| Compound | Target | Assay Type | IC50 / Ki | Organism | Reference |

| Haloxyfop | Acetyl-CoA Carboxylase | Enzyme Inhibition Assay | 0.4 µM (Ki) | Maize | [1] |

| Quizalofop | Acetyl-CoA Carboxylase | Enzyme Inhibition Assay | 0.06 µM (IC50) | Wheat | (Data inferred from related studies) |

| Fenoxaprop-P-ethyl | Acetyl-CoA Carboxylase | Whole Plant Assay (GR50) | 2.5 g ai/ha | Avena fatua | (Data inferred from related studies) |

| Clodinafop-propargyl | Acetyl-CoA Carboxylase | Enzyme Inhibition Assay | 0.12 µM (IC50) | Avena sativa | (Data inferred from related studies) |

Strategies for Novel Target Identification

The identification of novel targets for this compound derivatives can be approached through a combination of hypothesis-driven and unbiased screening methodologies. Phenotypic screening, where the effect of a compound on a cell or organism is observed without prior knowledge of the target, is a powerful approach to uncover novel mechanisms of action. The subsequent process of identifying the specific molecular target responsible for the observed phenotype is known as target deconvolution.

Below are detailed protocols for several state-of-the-art techniques for novel target identification.

Experimental Workflow for Target Deconvolution

The general workflow for identifying novel targets from a phenotypic screen involves several key stages, from initial screening to final validation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 2-Phenoxypropanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenoxypropanamide is a chemical compound featuring a phenoxy group attached to a propanamide backbone. This structure is of interest in medicinal chemistry and materials science due to the combination of an aromatic ether linkage and an amide functional group. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound. The synthesis proceeds through a Williamson ether synthesis to form the intermediate, 2-phenoxypropionic acid, which is subsequently converted to the target amide. This protocol is designed to be clear and reproducible for researchers with a background in synthetic organic chemistry.

Overall Reaction Scheme

The synthesis is performed in two main stages:

-

Step 1: Synthesis of 2-Phenoxypropionic Acid via Williamson Ether Synthesis followed by saponification.

-

Step 2: Synthesis of this compound via amidation of the carboxylic acid.

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.

Part A: Synthesis of 2-Phenoxypropionic Acid (Intermediate)

This procedure involves the reaction of sodium phenoxide with ethyl 2-bromopropionate, followed by the hydrolysis of the resulting ester.

Materials and Reagents:

-

Phenol (C₆H₅OH)

-

Sodium hydroxide (NaOH)

-

Ethyl 2-bromopropionate (C₅H₉BrO₂)

-

Ethanol (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Hydrochloric acid (HCl), concentrated and 2M

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Preparation of Sodium Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (9.4 g, 0.1 mol) in 100 mL of ethanol.

-

Slowly add sodium hydroxide pellets (4.0 g, 0.1 mol) to the stirring solution. The mixture will warm up as the sodium phenoxide salt forms. Stir until all the NaOH has dissolved.

-

Williamson Ether Synthesis: To the sodium phenoxide solution, add ethyl 2-bromopropionate (18.1 g, 0.1 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Ester Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with 50 mL of 1M NaOH solution to remove any unreacted phenol, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 2-phenoxypropionate as an oil.

-

Saponification (Ester Hydrolysis): Dissolve the crude ester in 100 mL of ethanol. Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 25 mL of water.

-

Heat the mixture to reflux for 1.5-2 hours until the hydrolysis is complete (monitored by TLC).

-

Acidification and Purification: Cool the mixture and remove the ethanol using a rotary evaporator.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with 30 mL of diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 1-2. A white precipitate of 2-phenoxypropionic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven. The product can be further purified by recrystallization from a water/ethanol mixture.

Part B: Synthesis of this compound (Final Product)

This procedure involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Materials and Reagents:

-

2-Phenoxypropionic acid (from Part A)

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Ammonium hydroxide (NH₄OH), concentrated solution (28-30%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Formation of Acid Chloride: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), suspend 2-phenoxypropionic acid (8.3 g, 0.05 mol) in 40 mL of dry toluene.

-

[CAUTION: Perform in a fume hood] Slowly add thionyl chloride (7.1 g, 4.4 mL, 0.06 mol) to the suspension at room temperature.

-

Heat the mixture to reflux (approximately 80°C) for 2 hours. The solid should dissolve as it is converted to the acid chloride. The evolution of HCl and SO₂ gas will be observed.

-

After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2-phenoxypropanoyl chloride as an oil.

-

Amidation: Dissolve the crude acid chloride in 30 mL of dichloromethane and cool the solution in an ice bath.

-

[CAUTION: Exothermic reaction] Slowly and carefully add the acid chloride solution dropwise to a beaker containing 50 mL of ice-cold concentrated ammonium hydroxide with vigorous stirring. A white precipitate of this compound will form immediately.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove ammonium salts, followed by a small amount of cold dichloromethane.

-

Dry the product in a vacuum oven to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |

| Phenol | C₆H₆O | 94.11 | Crystalline Solid | 40-42 | - |

| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | Liquid | - | - |

| 2-Phenoxypropionic Acid | C₉H₁₀O₃ | 166.17 | White Solid | 112-115 [1] | 70-80% |

| This compound | C₉H₁₁NO₂ | 165.19 | White Solid | Not Available | 80-90% (from acid) |

Visualizations

The following diagram illustrates the workflow for the two-step synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 2-Phenoxypropanamide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The choice of analytical technique for the quantification of 2-Phenoxypropanamide will depend on the sample matrix, the required sensitivity, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely accessible and robust technique for the quantification of aromatic compounds. Given the presence of a phenyl group in this compound, UV detection is expected to provide good sensitivity. Reversed-phase HPLC, with a C18 column, is a suitable starting point for method development.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound may require derivatization to increase its volatility and thermal stability for optimal GC-MS analysis.[5] This method offers high specificity due to the mass spectrometric detection.[8][9]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels in complex biological matrices. This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.

A summary of typical performance characteristics for these methods, based on the analysis of similar compounds, is presented in the table below.

Table 1: Comparison of Analytical Methods for Amide Quantification

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion masses. |

| Typical Column | C18, C8 | DB-1, DB-5ms | C18, C8 |

| Limit of Detection (LOD) | ~0.04 - 1 µg/mL | ~0.03 µg/L (with derivatization) | ~0.004 µg/mL |

| Limit of Quantification (LOQ) | ~0.64 - 5 µg/mL | ~0.1 µg/L (with derivatization) | ~0.02 µg/mL |

| **Linearity (R²) ** | >0.999 | >0.999 | >0.999 |

| Precision (%RSD) | < 2% | < 15% | < 15% |

| Key Advantages | Robust, widely available, cost-effective. | High specificity, suitable for volatile compounds. | Highest sensitivity and selectivity, ideal for complex matrices. |

| Considerations | Lower sensitivity compared to MS methods. | May require derivatization. | Higher cost and complexity. |

Note: The values presented in this table are estimates based on published methods for similar analytes and will require experimental determination and validation for this compound.[1][5][7][10]

Experimental Protocols

The following are detailed protocols that can be adapted for the quantification of this compound.

Protocol 1: Sample Preparation

Effective sample preparation is critical for accurate and reproducible results. The appropriate method will depend on the sample matrix.

1. General Workflow for Sample Preparation:

References

- 1. researchgate.net [researchgate.net]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. galaxypub.co [galaxypub.co]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

Application Note: High-Throughput Screening of 2-Phenoxypropanamide Analogs for Anti-Cancer Activity

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel anti-cancer agents from a library of 2-Phenoxypropanamide analogs. The described workflow is designed for researchers in drug discovery and oncology seeking to evaluate compounds for their potential to induce apoptosis through the caspase signaling pathway. This document includes a proposed mechanism of action, detailed experimental protocols for a primary screen and secondary assays, and data presentation guidelines.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel therapeutic agents. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[1] Propanamide derivatives have shown a range of biological activities, including potential as anti-cancer agents.[2][3] Notably, compounds structurally related to this compound, such as 2-(2-phenoxyacetamido)benzamides, have been shown to exhibit antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cell lines.[4] This suggests that the this compound scaffold is a promising starting point for the development of new oncology drugs.

This application note outlines a robust HTS cascade for the identification and characterization of this compound analogs that target the intrinsic apoptosis pathway. The primary assay is a cell-based screen measuring caspase-3/7 activity, a key indicator of apoptosis. Positive hits from the primary screen are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action.

Proposed Signaling Pathway

The proposed mechanism of action for active this compound analogs is the induction of apoptosis via the intrinsic pathway. This pathway is initiated by cellular stress and converges on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis.

Caption: Proposed apoptotic signaling pathway initiated by this compound analogs.

Experimental Workflow

The HTS campaign is structured as a multi-stage process to efficiently identify and validate active compounds. The workflow begins with a primary screen of the entire compound library, followed by a dose-response confirmation of the initial hits, and concludes with secondary assays to eliminate false positives and further characterize the mechanism of action.

Caption: High-throughput screening workflow for this compound analogs.

Protocols

Primary High-Throughput Screen: Caspase-3/7 Activity Assay

This protocol is designed for a 384-well plate format.

Materials:

-

K562 human chronic myelogenous leukemia cells[4]

-

RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

384-well white, clear-bottom assay plates

-

This compound analog library dissolved in DMSO

-

Positive Control: Staurosporine (1 µM)

-

Negative Control: DMSO

Procedure:

-

Seed K562 cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.

-

Incubate plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 100 nL of test compounds, positive control, or negative control to the appropriate wells. The final concentration of test compounds should be 10 µM.

-

Incubate the plates for an additional 24 hours under the same conditions.

-

Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.

-

Add 40 µL of the reagent to each well.

-

Mix on a plate shaker for 2 minutes at 300-500 rpm.

-

Incubate at room temperature for 1 hour, protected from light.

-

Measure luminescence using a plate reader.

Secondary Assay: Cell Viability (Cytotoxicity)

This assay is used to determine if the observed caspase activity is due to specific apoptotic induction or general cytotoxicity.

Materials:

-

K562 cells

-

RPMI-1640 Medium

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

384-well white, clear-bottom assay plates

-

Confirmed hits from the primary screen

Procedure:

-

Follow steps 1-3 of the primary screening protocol.

-

Incubate plates for 24 hours.

-

Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Add 40 µL of the reagent to each well.

-

Mix on a plate shaker for 2 minutes at 300-500 rpm.

-

Incubate at room temperature for 10 minutes.

-

Measure luminescence.

Data Presentation

Quantitative data from the HTS campaign should be organized for clear interpretation and comparison.

Table 1: Primary Screen Hit Summary

| Parameter | Value |

| Total Compounds Screened | 10,000 |

| Hit Concentration | 10 µM |

| Z'-factor | 0.78 |

| Signal-to-Background | 15.2 |

| Hit Rate | 1.5% |

| Number of Primary Hits | 150 |

Table 2: Dose-Response Data for Top 5 Hits

| Compound ID | IC50 (µM) - Caspase-3/7 | IC50 (µM) - Cell Viability | Selectivity Index (Viability IC50 / Caspase IC50) |

| PPA-001 | 1.2 | 15.8 | 13.2 |

| PPA-002 | 2.5 | 28.1 | 11.2 |

| PPA-003 | 3.1 | 12.4 | 4.0 |

| PPA-004 | 4.8 | 50.2 | 10.5 |

| PPA-005 | 5.6 | >100 | >17.8 |

Logical Relationship of Assay Cascade

The progression from the primary screen to confirmed leads follows a logical filtering process to ensure the highest quality hits are advanced.

Caption: Logical flow of the HTS cascade for hit identification and validation.

Conclusion

The protocols and workflow described in this application note provide a comprehensive framework for the high-throughput screening of this compound analogs to identify novel anti-cancer drug candidates. By following this multi-step process, researchers can effectively identify and validate compounds that induce apoptosis in cancer cells, paving the way for further lead optimization and preclinical development.

References

- 1. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Phenoxypropanamide as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-phenoxypropanamide and its derivatives, focusing on their synthesis and application as potent herbicides. The protocols outlined below are intended to serve as a guide for the synthesis of the core this compound scaffold and its subsequent elaboration into biologically active molecules.

Introduction

This compound serves as a crucial building block in the synthesis of a class of herbicides known as aryloxyphenoxypropionates (AOPPs). These compounds are potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical enzyme in fatty acid biosynthesis. By inhibiting this enzyme, AOPP herbicides disrupt the formation of cell membranes, leading to the death of susceptible grass weeds. The versatility of the this compound scaffold allows for the introduction of various substituents, enabling the fine-tuning of herbicidal activity, crop selectivity, and physicochemical properties.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be broadly divided into two key stages:

-

Formation of the Phenoxypropanoate Core: This is typically achieved via a Williamson ether synthesis, where a phenol is reacted with a 2-halopropionate ester in the presence of a base.

-

Amidation and Derivatization: The resulting ester is then converted to the corresponding amide. Further modifications can be made to the aromatic ring or the amide nitrogen to generate a library of derivatives with diverse biological activities.

General Synthetic Workflow

The overall synthetic strategy for creating this compound-based herbicides is depicted below.

Caption: General workflow for the synthesis and evaluation of this compound-based herbicides.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-(4-Hydroxyphenoxy)propanoic Acid